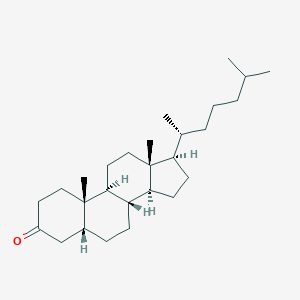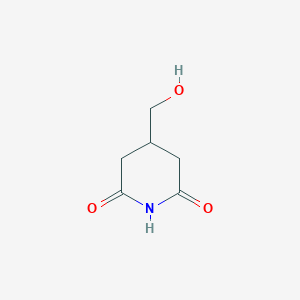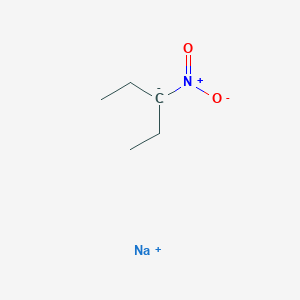
3-Nitropentane nitronate
概要
説明
3-Nitropentane nitronate is a type of nitroalkane, which are hazardous environmental pollutants due to their toxicity and carcinogenic activity . Nitroalkanes such as nitromethane, nitroethane, 1-nitropropane (1NP), and 2-nitropropane (2NP) are derived from anthropogenic activities . In nature, 3-nitropropionate (3NPA) and its derivatives are produced as a defense mechanism by many groups of organisms, including bacteria, fungi, insects, and plants .
Synthesis Analysis
The synthesis of nitroalkanes involves the use of nitronate monooxygenases (NMOs), which are key enzymes in nitroalkane catabolism . These enzymes are involved in defense mechanisms in different organisms . The oxidative pathway with ethylnitronate as substrate is similar to nitroethane except that the initial proton abstraction is excluded .
Molecular Structure Analysis
The molecular formula of 3-Nitropentane is C5H11NO2 . It has an average mass of 117.146 Da and a monoisotopic mass of 117.078979 Da .
Chemical Reactions Analysis
Nitroalkanes, including this compound, exhibit diverse reactivity due to the presence of the nitro group. This reactivity has led to the discovery of new reactions and methodologies, even after extensive study .
Physical And Chemical Properties Analysis
Nitroalkanes, including this compound, are characterized by the dual nature of nucleophilic and electrophilic properties . The dual nature of the nitronate also facilitates the 1,3-dipolar cycloadditions leading to functionalized heterocyclic compounds .
科学的研究の応用
Mutagenicity and Carcinogenicity :
- Conaway et al. (1991) investigated the mutagenicity of secondary nitroalkanes, including 3-Nitropentane, and their nitronates. They found that nitronates were significantly mutagenic in certain Salmonella strains, suggesting that nitronates of secondary nitroalkanes could be more proximate mutagenic species than their neutral parent forms (Conaway et al., 1991).
- Fiala et al. (1995) studied the DNA repair induction and carcinogenicity of secondary nitroalkanes like 3-Nitropentane. They found that these compounds induced significant DNA repair in rat hepatocytes and were carcinogenic in male F344 rats (Fiala et al., 1995).
Chemical Synthesis and Applications :
- Tishkov et al. (2000) demonstrated the synthesis of various organic compounds through cyclisation and cyclofragmentation of β-Substituted γ-Nitro Ketones, including 5-Nitro-4-phenylpentan-2-one (Tishkov et al., 2000).
- Nishiwaki et al. (1999) developed methods for the synthesis of polyfunctionalized isoxazol(in)es using pentanedinitrile-2,4-dinitronates as a novel synthetic unit, indicating potential applications in medicinal chemistry and material science (Nishiwaki et al., 1999).
Chemical Behavior Studies :
- Gasparrini et al. (2003) studied the enantiomerization kinetics of 3-Nitropentane nitronates using dynamic high-resolution gas chromatography, which is crucial in understanding the stereochemical behavior of such compounds (Gasparrini et al., 2003).
Potential in Organic Synthesis :
- Anderson (2016) discussed the broad utility of nitrones, including 3-Nitropentane nitronate derivatives, in the synthesis of various heterocyclic compounds, highlighting their versatility in organic synthesis (Anderson, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
sodium;3-nitropentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO2.Na/c1-3-5(4-2)6(7)8;/h3-4H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMQNNVPONDMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C-](CC)[N+](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152686 | |
| Record name | Pentane, 3-nitro-, ion(1-), sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120127-02-8 | |
| Record name | Pentane, 3-nitro-, ion(1-), sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120127028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 3-nitro-, ion(1-), sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




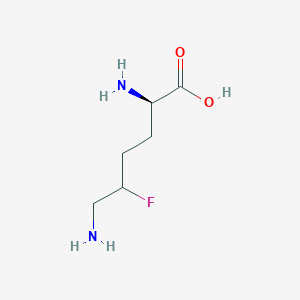


![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
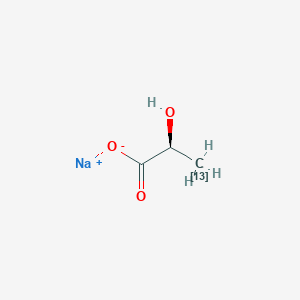
![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)
methanone](/img/structure/B52461.png)
